2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate
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Overview
Description
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate is an organic compound that features a thiophene ring substituted with a chlorine atom and an acetate group
Preparation Methods
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 2-(5-chlorothiophen-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate involves its interaction with molecular targets in biological systems. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can be compared with other thiophene derivatives such as:
2-(2-Ethoxyethoxy)ethyl acetate: This compound lacks the chlorine atom and the thiophene ring, making it less versatile in certain applications.
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
The unique combination of the ethoxyethoxyethyl group and the chlorothiophene ring in this compound provides it with distinct properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C12H17ClO4S |
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Molecular Weight |
292.78 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H17ClO4S/c1-2-15-3-4-16-5-6-17-12(14)8-10-7-11(13)18-9-10/h7,9H,2-6,8H2,1H3 |
InChI Key |
KJLTZSQTMWYQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)CC1=CSC(=C1)Cl |
Origin of Product |
United States |
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